molecular formula C24H21IN2O3 B5916529 2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5916529
M. Wt: 512.3 g/mol
InChI Key: WHVVEWXKTKYDPX-PXLXIMEGSA-N
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Description

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including an iodine atom, a methoxyphenyl group, and a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. For example, the iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation could yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.

Scientific Research Applications

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The iodine atom and other substituents play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-iodo-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21IN2O3/c1-16-7-11-18(12-8-16)26-24(29)22(15-17-9-13-19(30-2)14-10-17)27-23(28)20-5-3-4-6-21(20)25/h3-15H,1-2H3,(H,26,29)(H,27,28)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVVEWXKTKYDPX-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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